Cas no 723743-57-5 (3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid)

3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid
- Benzoic acid, 3-[[(5-fluoro-2-methoxyphenyl)sulfonyl]amino]-
- AP-263/42373519
- 3-(5-fluoro-2-methoxyphenylsulfonamido)benzoic acid
- 3-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoic acid
- F1639-0356
- Z1349043304
- CHEMBL1343933
- 723743-57-5
- MLS000705047
- HMS2554L12
- AKOS002288486
- SMR000231821
- 3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
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- インチ: 1S/C14H12FNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
- InChIKey: LJUPOHFTVIFJAF-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(NS(C2=CC(F)=CC=C2OC)(=O)=O)=C1
計算された属性
- 精确分子量: 325.04202182g/mol
- 同位素质量: 325.04202182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 492
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.483±0.06 g/cm3(Predicted)
- Boiling Point: 542.4±60.0 °C(Predicted)
- 酸度系数(pKa): 3.92±0.10(Predicted)
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1639-0356-20μmol |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-1mg |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-5μmol |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-2mg |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-10mg |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-3mg |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-4mg |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-30mg |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-10μmol |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1639-0356-20mg |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid |
723743-57-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acidに関する追加情報
3-(5-Fluoro-2-Methoxybenzenesulfonamido)benzoic Acid: An Overview of a Promising Compound (CAS No. 723743-57-5)
3-(5-Fluoro-2-methoxybenzenesulfonamido)benzoic acid (CAS No. 723743-57-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The presence of a fluoro and methoxy substituent on the benzenesulfonamido group, along with the carboxylic acid functionality, imparts distinct chemical and biological properties that make it an intriguing candidate for further investigation.
The chemical structure of 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid is defined by a benzoic acid core linked to a 5-fluoro-2-methoxybenzenesulfonamide moiety. The fluoro substitution at the para position of the benzene ring enhances the compound's lipophilicity and metabolic stability, while the methoxy group contributes to its solubility and electronic properties. These structural elements collectively influence the compound's pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug design.
Recent studies have explored the biological activities of 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid, revealing its potential as a modulator of various biological pathways. One notable area of research is its anti-inflammatory properties. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid could be a promising lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid has shown potential as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings highlight the therapeutic potential of 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid in oncology.
The pharmacokinetic properties of 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid have also been extensively studied. Research has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are crucial parameters for drug development. Furthermore, its low toxicity profile in preclinical models suggests that it may be suitable for chronic administration without significant adverse effects.
In terms of clinical applications, 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid is currently being evaluated in early-stage clinical trials for various indications. Preliminary results from these trials have been encouraging, with the compound demonstrating efficacy and safety in small patient cohorts. However, further research is needed to fully elucidate its therapeutic potential and to optimize its formulation for clinical use.
The synthesis of 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid involves several well-established chemical reactions. One common approach is to start with 5-fluoro-2-methoxyaniline and react it with benzyloyl chloride to form the corresponding amide. Subsequent sulfonation and hydrolysis steps yield the final product. This synthetic route is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In conclusion, 3-(5-fluoro-2-methoxybenzenesulfonamido)benzoic acid (CAS No. 723743-57-5) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a key player in the quest for innovative treatments in various disease areas.
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